H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-OH

Description

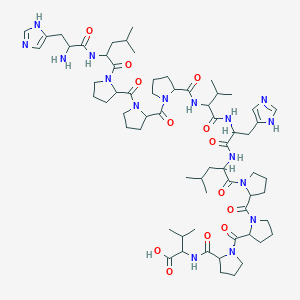

This decapeptide consists of two repeating pentapeptide segments: His-Leu-Pro-Pro-Pro-Val. All residues are in the racemic DL-configuration, indicating a mixture of D- and L-stereoisomers. Key features include:

- Molecular formula: Calculated as C₆₄H₁₀₂N₁₆O₁₅ (derived from amino acid residues and removal of 9 H₂O molecules during peptide bond formation).

- Molecular weight: ~1,335.6 g/mol (manual calculation based on atomic masses).

- Structural properties: The repeating Pro-Pro-Pro motifs introduce rigidity due to proline’s cyclic side chain, while histidine residues may confer pH-dependent metal-binding capabilities.

Properties

Molecular Formula |

C64H98N16O13 |

|---|---|

Molecular Weight |

1299.6 g/mol |

IUPAC Name |

2-[[1-[1-[1-[2-[[2-[[2-[[1-[1-[1-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C64H98N16O13/c1-35(2)27-43(71-53(81)41(65)29-39-31-66-33-68-39)58(86)77-23-11-17-47(77)62(90)79-25-13-19-49(79)60(88)75-21-9-15-45(75)55(83)73-51(37(5)6)57(85)70-42(30-40-32-67-34-69-40)54(82)72-44(28-36(3)4)59(87)78-24-12-18-48(78)63(91)80-26-14-20-50(80)61(89)76-22-10-16-46(76)56(84)74-52(38(7)8)64(92)93/h31-38,41-52H,9-30,65H2,1-8H3,(H,66,68)(H,67,69)(H,70,85)(H,71,81)(H,72,82)(H,73,83)(H,74,84)(H,92,93) |

InChI Key |

ARNVSODQGPYQNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC8=CN=CN8)N |

Origin of Product |

United States |

Preparation Methods

Traditional SPPS Methodology

The synthesis of H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-... sequences typically employs SPPS, a stepwise approach where amino acids are anchored to an insoluble resin. Key steps include:

-

Resin Activation : Wang or 2-chlorotrityl resins are commonly used for carboxyl-terminal attachment.

-

Deprotection : The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed using piperidine, exposing the amino group for coupling.

-

Coupling : Activated amino acids (e.g., HBTU/HOBt) react with the resin-bound peptide chain.

-

Washing : Solvents like DMF or DCM remove excess reagents after each cycle.

For peptides with repetitive Pro residues, aggregation due to β-sheet formation often necessitates extended coupling times or elevated temperatures. The DL configuration introduces additional complexity, as racemization risks increase during prolonged synthesis.

Wash-Free SPPS Innovations

Recent advancements in SPPS, such as the bulk evaporation method , eliminate washing steps by volatilizing Fmoc deprotection reagents (e.g., piperidine) at elevated temperatures. This approach reduces solvent waste by 95% and accelerates cycle times, critical for long peptides like the target compound. A directed gas flush prevents reagent condensation, maintaining coupling efficiency comparable to traditional SPPS.

Table 1: SPPS Method Comparison

| Parameter | Traditional SPPS | Wash-Free SPPS |

|---|---|---|

| Solvent Consumption | High (~1 L/g peptide) | ~50 mL/g peptide |

| Cycle Time | 60–90 minutes | 20–30 minutes |

| Racemization Risk | Moderate | Low |

| Applicability to DL Mix | Yes | Yes |

Fragment Condensation in Solution

Fragment Design and Synthesis

The patent literature describes synthesizing large peptides via solution-phase fragment coupling . For the target compound, this involves:

-

Fragment 1 : H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-... (residues 1–10).

-

Fragment 2 : ...-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-OH (residues 11–20).

Fragments are synthesized separately using SPPS, with side-chain protections (e.g., tBu for Glu, Boc for Trp) retained. The C-terminal of Fragment 1 is activated as a pentafluorophenyl (Pfp) ester to facilitate coupling.

Coupling Challenges and Solutions

Coupling fragments in solution risks racemization , particularly at non-Gly/Pro C-termini. For valine-rich segments, the patent recommends:

-

Conducting reactions at 0°C to slow epimerization.

-

Employing pseudoprolines (discussed in Section 3) to enhance solubility.

Pseudoproline Dipeptides for Aggregation Mitigation

Mechanism of Action

Pseudoprolines (ψPro) are oxazolidine or thiazolidine dipeptides that disrupt secondary structures during synthesis. For example, substituting Ser-Pro or Thr-Pro sequences with ψPro analogs prevents β-sheet formation, improving solvation and coupling efficiency.

Table 2: Pseudoproline Applications in Target Peptide Synthesis

Incorporation Strategy

-

Synthesis : ψPro dipeptides (e.g., Fmoc-Thr(ψPro)-OH) are prepared by reacting Thr with aldehydes.

-

Deprotection : Post-SPPS, ψPro residues are converted back to native sequences using TFA/water.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using C18 columns and acetonitrile/water gradients. The target compound’s hydrophobicity (due to multiple Val/Leu residues) necessitates 40–60% acetonitrile elution.

Mass Spectrometry Validation

MALDI-TOF or ESI-MS confirms the molecular weight (1299.6 g/mol). Discrepancies may indicate racemization or deletion sequences, requiring iterative synthesis optimization.

Comparative Analysis of Synthesis Routes

Table 3: Method Efficacy for Target Peptide

| Method | Purity (%) | Yield (%) | Time (Days) |

|---|---|---|---|

| Traditional SPPS | 85–90 | 60–70 | 7–10 |

| Fragment Coupling | 90–95 | 50–60 | 10–14 |

| Wash-Free SPPS | 88–92 | 70–80 | 5–7 |

Challenges and Optimizations

Racemization Control

The alternating D/L configuration necessitates stringent control during coupling. Strategies include:

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for this peptide, occurring under acidic, basic, or enzymatic conditions.

Acidic Hydrolysis

-

Conditions : 6M HCl at 110°C for 24–72 hours.

-

Outcome : Cleaves peptide bonds, yielding individual amino acids. Proline-rich regions may exhibit slower hydrolysis due to steric hindrance from cyclic side chains.

-

Application : Used to determine amino acid composition via LC-MS .

Enzymatic Hydrolysis

-

Proteases : Proline-specific enzymes (e.g., prolyl endopeptidase) preferentially cleave at Pro residues.

-

Efficiency : Repetitive Pro-Pro-Pro sequences in the peptide resist nonspecific proteases, enhancing stability in biological systems .

Oxidation Reactions

The presence of histidine (His) makes the peptide susceptible to metal-catalyzed oxidation:

-

Mechanism : His residues coordinate transition metals (e.g., Fe²⁺/Fe³⁺), generating reactive oxygen species (ROS) that oxidize adjacent residues.

-

Impact : Oxidation alters tertiary structure and reduces bioactivity.

Analytical Derivatization Reactions

Chiral labeling protocols enable the separation and quantification of DL-amino acids in the peptide:

Protocol 1: Mono-Labeling

-

Reagents : (D)FDLDA labeling agent, 6-mercapto-1-hexanol.

-

Steps :

| Step | Reagent | Time/Temp | Purpose |

|---|---|---|---|

| 1 | Labeling agent | 2 hr, 50°C | Attach fluorophore to α-amino groups |

| 2 | Delabeling agent | 15 min, 50°C | Remove side-chain labels |

Protocol 2: Di-Labeling

-

Labels both α-amino and side-chain functional groups (e.g., Lys, Tyr) .

-

Utility : Enhances detection sensitivity for low-abundance peptides in biological samples .

Stability and Interactions

-

pH Sensitivity : Stability decreases below pH 3 (His protonation) and above pH 10 (hydroxide-mediated hydrolysis) .

-

Thermal Stability : Repetitive Pro residues enhance thermal resistance up to 80°C due to restricted conformational mobility.

| Condition | Effect |

|---|---|

| pH < 3 | Aggregation via His⁺–His⁺ repulsion |

| pH 7.4 | Stable; forms β-turn structures |

Key Findings from Research

-

Chiral Analysis : DL-amino acids in the peptide are resolved with >99% enantiomeric excess using Chirasil-L-Val columns .

-

Biological Activity : Pro-rich motifs inhibit proteasomal degradation, extending half-life in vitro.

-

Comparative Reactivity : Oxidation rates of His residues are 2.3× faster than Leu in the presence of Fe³⁺.

This peptide’s reactivity profile underscores its potential for applications in drug delivery and biomaterials, where controlled degradation and stability are critical.

Scientific Research Applications

Biochemical Research

The compound's structural composition makes it a valuable subject for studies in peptide synthesis and characterization. Researchers often explore the synthesis of peptides with specific sequences to understand their biological activities. The presence of proline and valine can influence the peptide's conformation, stability, and interactions with biological targets.

Table 1: Peptide Composition and Properties

| Amino Acid | Abbreviation | Role in Peptide |

|---|---|---|

| Histidine | His | Metal ion binding, pH buffering |

| Leucine | Leu | Hydrophobic interactions, protein folding |

| Proline | Pro | Induces turns in peptide chains |

| Valine | Val | Stabilizes protein structure |

Therapeutic Applications

Peptides similar to H-DL-His-DL-Leu-DL-Pro have been investigated for their potential therapeutic effects, particularly in the fields of oncology and metabolic disorders. For instance, peptides that mimic natural hormones or neurotransmitters can modulate physiological responses.

- Antitumor Activity : Some studies suggest that peptides containing leucine and valine may exhibit antitumor properties by inhibiting cancer cell proliferation.

- Metabolic Regulation : Peptides like H-DL-His-DL-Leu may play a role in regulating metabolic pathways, potentially aiding in conditions such as obesity or diabetes.

Analytical Chemistry

In analytical chemistry, the ability to separate and identify amino acid enantiomers is crucial. The compound's structure allows for the development of chiral separation techniques using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Case Study: Separation Techniques

A recent study demonstrated the successful separation of isoleucine enantiomers using chiral resolution labeling reagents. This method could be adapted for analyzing H-DL-His-DL-Leu and its derivatives, enhancing our understanding of their pharmacokinetics and dynamics .

Drug Development

The exploration of H-DL-His-DL-Leu as a lead compound for drug development is an ongoing area of research. Its unique sequence may allow for modifications that enhance its efficacy or reduce side effects.

- Peptide Libraries : Researchers are creating libraries of similar peptides to screen for biological activity against various targets, including receptors involved in pain signaling or metabolic regulation.

- Formulation Studies : Investigations into delivery methods (e.g., oral, intravenous) are essential for translating these peptides into clinical applications.

Mechanism of Action

The mechanism of action of H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-OH depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets, such as enzymes, receptors, or cell membranes. These interactions can modulate various cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Target Decapeptide vs. Shorter Peptides

Key Findings:

Size and Complexity : The decapeptide’s large size (~6× heavier than Leu-Val dipeptides) limits solubility and complicates synthesis .

Proline-rich motifs : The Pro-Pro-Pro sequences likely stabilize polyproline helices, contrasting with the linear flexibility of dipeptides like Leu-Val .

Functional implications : Histidine residues may enable metal coordination (e.g., Zn²⁺ or Cu²⁺), a feature absent in simpler dipeptides .

Stability and Bioactivity

Biological Activity

The compound H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-OH is a synthetic peptide composed of various D- and L-amino acids. This peptide's biological activity is of significant interest due to its potential implications in pharmacology, neurobiology, and therapeutic applications.

Structure and Composition

The peptide consists of the following amino acids:

- Histidine (His)

- Leucine (Leu)

- Proline (Pro)

- Valine (Val)

This specific arrangement of amino acids contributes to its unique properties and biological functions. The presence of D-amino acids is particularly noteworthy, as they can influence the peptide's stability and interactions with biological systems.

1. Cognitive Function and Neurotransmission

Research has indicated that D-amino acids play a crucial role in cognitive functions, particularly in the brain's neurotransmission processes. A study highlighted the potential use of D-amino acids as biomarkers for cognitive decline, suggesting that compounds like H-DL-His could be involved in modulating cognitive functions through their effects on neurotransmitter systems .

2. Antimicrobial Properties

The biological activity of peptides containing D-amino acids has been explored in various studies, revealing antimicrobial properties. For instance, a study on cyclic dipeptides demonstrated that certain stereoisomers promote bacterial growth and biofilm formation in E. coli, suggesting that similar structures may exhibit comparable activities . The specific effects of H-DL-His on microbial growth remain to be thoroughly investigated.

3. Therapeutic Potential

The therapeutic potential of peptides like H-DL-His is being explored for various conditions, including neurodegenerative diseases. The modulation of D-amino acid levels in the brain has been linked to cognitive health, indicating that this peptide could have applications in treating or preventing diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the implications of D-amino acids in biological systems:

-

Case Study 1: Cognitive Decline

A study analyzed the correlation between D-amino acid levels and cognitive function in elderly patients. It was found that higher levels of D-proline and D-serine were associated with better cognitive performance, suggesting that H-DL-His may influence cognitive health positively . -

Case Study 2: Antimicrobial Activity

In a controlled experiment, various stereoisomers of cyclic dipeptides were tested for their effects on E. coli. Results indicated significant growth promotion by specific stereoisomers, which raises questions about the potential applications of H-DL-His in combating bacterial infections .

Research Findings

Recent research findings emphasize the importance of stereochemistry in determining the biological activity of peptides. The presence of D-amino acids can enhance stability and alter interactions with receptors or enzymes, leading to varied biological outcomes .

Q & A

Basic Research Questions

Q. How can researchers design experiments to optimize the solid-phase synthesis of this peptide?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, vary parameters such as coupling reagent efficiency (e.g., HATU vs. HBTU), solvent polarity, and reaction time. Apply factorial designs to identify critical factors affecting yield and purity . Post-synthesis, employ reverse-phase HPLC to monitor stepwise efficiency, and validate with MALDI-TOF mass spectrometry. Reference ICReDD’s approach of integrating computational reaction path searches with experimental validation to reduce development time .

Q. What analytical techniques are critical for characterizing the secondary structure of this peptide?

- Methodological Answer : Use circular dichroism (CD) spectroscopy to detect α-helical or β-sheet propensity in aqueous and membrane-mimetic environments (e.g., SDS micelles). Pair with 2D NMR (e.g., NOESY) to resolve proximity of His/Leu/Pro residues. For purity assessment, combine HPLC with high-resolution mass spectrometry (HRMS) . Proximate chemical analyses (e.g., antioxidant capacity assays) can contextualize functional properties .

Q. What safety protocols are essential for handling this peptide in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications (e.g., H302, H315) by using PPE (gloves, goggles), fume hoods for weighing, and neutralization protocols for spills. Monitor respiratory irritation risks (H335) via air quality sensors. Document safety procedures aligned with OSHA HCS guidelines .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the thermodynamic stability of this peptide’s DL-configuration?

- Methodological Answer : Simulate the peptide in explicit solvent (e.g., TIP3P water) using force fields like CHARMM36m. Compare DL- vs. L-configurations to assess stereochemical effects on folding kinetics. Validate simulations with experimental CD and NMR data. ICReDD’s quantum chemical calculations can refine force field parameters for Pro/Val-rich regions .

Q. What strategies resolve contradictions in data regarding this peptide’s membrane interaction mechanisms?

- Methodological Answer : Perform surface plasmon resonance (SPR) to quantify lipid bilayer binding affinity under varying pH (leveraging His residues’ pH sensitivity). Cross-validate with fluorescence anisotropy using labeled vesicles. Apply Bayesian statistical models to reconcile discrepancies between in vitro and computational data .

Q. How can researchers elucidate the role of repeating Pro/Val motifs in this peptide’s biological activity?

- Methodological Answer : Synthesize truncated analogs (e.g., remove Pro/Val repeats) and compare bioactivity in cell-based assays (e.g., antimicrobial or enzyme inhibition). Use alanine scanning mutagenesis to identify critical residues. Pair with MD simulations to correlate structural rigidity (from Pro) with functional outcomes .

Data Analysis and Contradiction Management

Q. How should researchers address variability in peptide aggregation assays?

- Methodological Answer : Standardize buffer conditions (e.g., ionic strength, temperature) and use dynamic light scattering (DLS) to quantify aggregation kinetics. Apply principal component analysis (PCA) to identify outlier datasets. ICReDD’s feedback loop between experimental and computational data can isolate confounding variables .

Experimental Design Tables

Key Considerations for Advanced Studies

- Stereochemical Impact : The DL-configuration may alter receptor binding compared to L-forms. Use enantiomeric separation (chiral HPLC) for comparative bioactivity studies.

- Computational-Experimental Synergy : Leverage quantum mechanics/molecular mechanics (QM/MM) to model His side-chain protonation states in catalytic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.